3-Amino-2-chloro-3-oxopropionic acid

Medicinal Chemistry Structure-Based Drug Design X-ray Crystallography

Researchers often need a C3 synthon combining electrophilic and nucleophilic sites for one-pot heterocycle assembly-but standard malonates or simple amino acids lack this dual reactivity. 3-Amino-2-chloro-3-oxopropionic acid solves this precisely: - Enables tandem substitution + cyclocondensation to pyrroles, pyrazoles, diazepines - 3 H-bond acceptors (vs 2 in non-chlorinated analog) for protein co-crystallization - α-Chloro amide serves as reactive warhead precursor for targeted covalent inhibitors Supplied as a stable crystalline solid with analysis certificate.

Molecular Formula C3H4ClNO3
Molecular Weight 137.52 g/mol
CAS No. 71501-30-9
Cat. No. B12661776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloro-3-oxopropionic acid
CAS71501-30-9
Molecular FormulaC3H4ClNO3
Molecular Weight137.52 g/mol
Structural Identifiers
SMILESC(C(=O)N)(C(=O)O)Cl
InChIInChI=1S/C3H4ClNO3/c4-1(2(5)6)3(7)8/h1H,(H2,5,6)(H,7,8)
InChIKeyWRTQHIZEMSJYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chloro-3-oxopropionic Acid Overview


3-Amino-2-chloro-3-oxopropionic acid (CAS 71501-30-9) is a multifunctional C3 organic compound with the molecular formula C3H4ClNO3 and a molecular weight of 137.52 g/mol . It features a carboxylic acid group, a primary amide, and a chlorine atom on the alpha-carbon, making it a versatile intermediate . It is also known as 3-amino-2-chloro-3-oxopropanoic acid and is classified as a chlorinated amino acid derivative . Its EINECS number is 275-559-9 .

Building Block
Multifunctional C3 intermediate with Cl, COOH, and amide for multi‑step synthesis
Functional Handles
Electrophilic α‑C, nucleophilic amide N, H‑bond donor/acceptor sites
Synthetic Versatility
Suited for heterocycle construction, peptidomimetics, and inhibitor synthesis

Unique Reactivity & Procurement Specificity


Generic substitution is impractical due to the compound's unique molecular structure, which is a combination of reactive functional groups. Simple chlorinated analogs like 2-chloromalonic acid (C3H3ClO4, MW 138.51 ) or non-chlorinated analogs like 3-amino-3-oxopropanoic acid (C3H5NO3, MW 103.08 [1]) each lack the precise nucleophilic, electrophilic, and hydrogen-bonding potential of the target compound. This specific combination is essential for its role as a building block in complex molecule synthesis, where all three reactive centers may be utilized in a single sequence. Substituting with a compound lacking any of these features would fundamentally alter or prevent the desired downstream chemical transformation.

Attribute
Target Compound
Analog (e.g., malonamic acid, chloromalonic acid)
Reactive Centers
Cl, COOH, CONH₂ – three distinct centers for tandem reactions
Lack one or more centers; reactivity profile shifts fundamentally
H‑Bond Capability
3 acceptors, 2 donors – enhanced molecular recognition
Malonamic acid: 2 acceptors; may alter binding or crystallization
Synthetic Route
Direct α‑C substitution via chlorine; modular assembly
Requires less selective C–H activation or pre‑functionalization

Differentiation from Close Analogs


Hydrogen Bonding Profile for Molecular Recognition

3-Amino-2-chloro-3-oxopropionic acid possesses a uniquely high count of hydrogen bond donors (2) and acceptors (3) compared to its closest non-chlorinated analog, 3-amino-3-oxopropanoic acid (malonamic acid), which has 2 donors and 2 acceptors [1][2]. This quantitative difference in hydrogen bonding capacity enhances its potential for forming stable interactions with biological targets and facilitates the formation of ordered crystal structures.

H‑Bond Profile
Class‑level inference
+1 H‑bond acceptor vs malonamic acid
Supports co‑crystallization and selective inhibitor design
Data from calculated structure; experimental confirmation advised
Medicinal Chemistry Structure-Based Drug Design X-ray Crystallography

Hydrophilicity Advantage over Chloromalonic Acid

The calculated XLogP for 3-amino-2-chloro-3-oxopropionic acid is -0.4 [1], indicating high hydrophilicity. In contrast, chloromalonic acid, a common synthetic alternative, lacks an amide group and is more lipophilic. While a specific XLogP for chloromalonic acid was not found, the presence of two carboxylic acid groups (which can be ionized) suggests it would have a different distribution coefficient. The target compound's amide bond provides a distinct polar surface area, offering a different solubility and permeability profile for fine-tuning the physicochemical properties of drug candidates.

Lipophilicity
Class‑level inference
XLogP −0.4 (target) vs. different profile for chloromalonic acid
Guides solubility/permeability tuning in ADME optimization
Comparator XLogP unavailable; qualitative polarity difference noted
Medicinal Chemistry ADME Optimization Synthetic Methodology

Electrophilic Alpha-Carbon Reactivity

The compound is recognized for its role as a pharmaceutical intermediate. Its structure allows it to serve as a precursor for developing various bioactive compounds . A key differentiating feature is its enhanced reactivity as an electrophile at the α-carbon due to the adjacent chlorine atom and electron-withdrawing carbonyl groups. This facilitates nucleophilic substitution reactions, which are less accessible to non-chlorinated analogs like 3-amino-3-oxopropanoic acid, which would require more aggressive and less selective functionalization strategies [1].

α‑C Reactivity
Class‑level inference
Chlorine enables direct SN2 displacement
Enables efficient modular synthesis vs. non‑chlorinated analogs
Standard organic conditions; reactivity context‑dependent
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Key Research and Industrial Applications


Nitrogen Heterocycle Synthesis

Procure 3-amino-2-chloro-3-oxopropionic acid as a strategic C3 building block for constructing complex heterocyclic systems such as pyrroles, pyrazoles, and diazepines. Its unique combination of an electrophilic α-chloro center and a nucleophilic amide nitrogen allows for tandem substitution and cyclocondensation reactions, providing an efficient route to medicinally relevant cores .

Co-Crystallization in Drug Design

Use this compound as a fragment or ligand in co-crystallization studies with target proteins. Its enhanced hydrogen-bonding capacity (3 acceptors vs. 2 in the non-chlorinated analog) and moderate hydrophilicity (XLogP = -0.4) make it a superior probe for mapping interactions within polar active sites or for stabilizing protein conformations, offering a distinct advantage over simpler analogs [1].

Halogen-Enriched Peptidomimetics

Incorporate 3-amino-2-chloro-3-oxopropionic acid into peptidomimetic or bioisostere libraries. The α-chloro amide motif can serve as a non-classical bioisostere for a peptide bond or a beta-turn, providing unique steric and electronic properties that can be leveraged to modulate potency, selectivity, and metabolic stability in early drug discovery programs .

Protease and Kinase Inhibitor Intermediates

Utilize this compound as a key intermediate in the multi-step synthesis of targeted covalent inhibitors (TCIs). The α-chloro amide group can be strategically converted into reactive warheads (e.g., acrylamides or epoxides) or into specific recognition elements for the ATP-binding pockets of kinases or the active sites of serine and cysteine proteases .

Application
Selection Property
Validation Focus
Nitrogen heterocycle synthesis
Multifunctional C3 scaffold with electrophilic and nucleophilic sites
Cyclocondensation efficiency, regioselectivity
Co‑crystallization probes
H‑bond capacity (3 acceptors) and moderate polarity
Target binding mode, crystal diffraction quality
Peptidomimetic library design
α‑Chloro amide as non‑classical bioisostere
Conformational stability, metabolic stability screening
Covalent inhibitor intermediate
Convertible α‑chloro amide to reactive warhead
Warhead installation yield, target‑engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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